Eltanexor, (Z)-

Description

Overview of Eltanexor (B607294), (Z)- as a Second-Generation Selective Inhibitor of Nuclear Export (SINE) Compound

Eltanexor, also known as KPT-8602, is an investigational, second-generation, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE). karyopharm.comkaryopharm.comantengene.comwikipedia.org It specifically targets and inhibits the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). karyopharm.comwikipedia.orgnih.govpatsnap.com XPO1 is responsible for transporting numerous proteins, including a majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. nih.govcancer.govnih.govontosight.ai In many cancer cells, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, which contributes to oncogenesis. cancer.govnih.gov

Eltanexor covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1, which blocks the protein's function. amegroups.orgnih.govresearchgate.netnih.gov This inhibition leads to the nuclear accumulation and subsequent reactivation of TSPs such as p53, IκB, p21, p27, and FOXO proteins. karyopharm.comantengene.comnih.govkaryopharm.com The restoration of nuclear TSPs is believed to trigger selective apoptosis in cancer cells while having minimal effects on normal cells. karyopharm.comkaryopharm.comkaryopharm.com Additionally, by preventing the nuclear export of the translation initiation factor eIF4E, Eltanexor can reduce the translation of oncogenic mRNAs like c-Myc and Bcl-2. antengene.comnih.govresearchgate.net

A key characteristic of Eltanexor as a second-generation SINE compound is its reduced penetration of the blood-brain barrier compared to its predecessor, selinexor (B610770). karyopharm.comamegroups.orgguidetopharmacology.orgguidetomalariapharmacology.org Preclinical studies have shown that this property may lead to a wider therapeutic window and improved tolerability. karyopharm.comantengene.comkaryopharm.com This allows for the potential of more frequent dosing, leading to sustained exposure to the drug. karyopharm.comkaryopharm.comprnewswire.com

Historical Development and Rationale for Second-Generation SINE Compounds

The development of Selective Inhibitor of Nuclear Export (SINE) compounds arose from the discovery that the nuclear export protein XPO1 is a viable therapeutic target in oncology. nih.gov Early inhibitors of XPO1, such as Leptomycin B (LMB), demonstrated anti-cancer properties but were ultimately discontinued (B1498344) in clinical trials due to significant cytotoxicity, which was attributed to permanent XPO1 inhibition. amegroups.org This led to the development of a new class of reversible, covalent inhibitors known as SINEs. amegroups.orgnih.gov

The first-generation clinical SINE compound, selinexor (KPT-330), showed promise in treating various hematologic malignancies and solid tumors. amegroups.orgaacrjournals.orgmdpi.com However, its use has been associated with systemic toxicities, including gastrointestinal issues, fatigue, and anorexia, which can limit dosing. amegroups.orgnih.govkaryopharm.com These side effects are partly attributed to the compound's ability to cross the blood-brain barrier. amegroups.orgnih.gov

This created a clear rationale for the development of second-generation SINE compounds like Eltanexor (KPT-8602). amegroups.orgkaryopharm.com The primary goal was to design a molecule with a similar mechanism of action and potency to selinexor but with an improved tolerability profile. karyopharm.com Eltanexor was specifically designed through drug metabolism and pharmacokinetics-directed approaches to have markedly reduced penetration across the blood-brain barrier, approximately 30-fold less than selinexor. amegroups.orgnih.govresearchgate.net The expectation was that by minimizing central nervous system exposure, Eltanexor would cause fewer CNS-mediated side effects, such as anorexia and weight loss. amegroups.orgguidetopharmacology.orgguidetomalariapharmacology.orgnih.gov

This improved tolerability, observed in preclinical models, allows for the possibility of more frequent or even daily administration. karyopharm.comkaryopharm.comnih.govfrontiersin.org A more sustained inhibition of XPO1 in cancer cells could potentially lead to enhanced therapeutic efficacy compared to the intermittent dosing schedules required for first-generation SINEs. karyopharm.comkaryopharm.com Therefore, the development of Eltanexor represents a strategic effort to optimize the therapeutic index of XPO1 inhibition, maintaining anti-tumor activity while reducing dose-limiting toxicities. amegroups.orgkaryopharm.com

Positioning of Eltanexor, (Z)- within the XPO1 Inhibitor Landscape

Eltanexor is positioned as a next-generation XPO1 inhibitor, developed to improve upon the first-in-class agent, selinexor. amegroups.orgnih.govashpublications.org While both compounds are orally bioavailable and function by covalently and reversibly inhibiting XPO1, the key differentiator for Eltanexor is its significantly lower penetration of the blood-brain barrier. karyopharm.comamegroups.orgguidetopharmacology.orgnih.gov This characteristic is intended to provide a better tolerability profile, potentially allowing for more sustained dosing schedules and a wider therapeutic window. karyopharm.comantengene.com

In preclinical models, Eltanexor has demonstrated comparable or superior efficacy to selinexor in various cancer types, including hematologic malignancies like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as solid tumors like glioblastoma. nih.govamegroups.orgnih.govnih.gov For instance, some studies have shown that tumor cells are more sensitive to Eltanexor than selinexor, suggesting a potentially superior toxicity profile while maintaining potent anti-tumor activity. nih.gov

The XPO1 inhibitor landscape includes the first-generation compound selinexor, which has received regulatory approval for specific indications, and other investigational agents. karyopharm.commdpi.comnih.gov Eltanexor's development strategy focuses on indications where improved tolerability could be a significant advantage. ashpublications.org It is being investigated as a monotherapy and in combination with other anti-cancer agents across a range of malignancies, including myelodysplastic syndromes (MDS), multiple myeloma, and colorectal cancer. karyopharm.comnih.govkaryopharm.comspringer.com The potential for a more favorable side-effect profile may allow Eltanexor to be used in a broader patient population or in combination regimens where overlapping toxicities with other drugs might be a concern. researchgate.netnih.gov

Table 1: Comparison of Selinexor and Eltanexor

| Feature | Selinexor (First-Generation) | Eltanexor (Second-Generation) |

|---|---|---|

| Mechanism of Action | Reversible, covalent inhibitor of XPO1 amegroups.orgkaryopharm.com | Reversible, covalent inhibitor of XPO1 karyopharm.comkaryopharm.com |

| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier amegroups.orgnih.gov | Minimal penetration of the blood-brain barrier karyopharm.comamegroups.orgguidetopharmacology.org |

| Key Preclinical Advantage | First-in-class oral XPO1 inhibitor mdpi.com | Improved tolerability and wider therapeutic window in animal models karyopharm.comantengene.comkaryopharm.com |

| Dosing Frequency Limitation | Limited by systemic toxicities karyopharm.comfrontiersin.org | Allows for more frequent/daily dosing in preclinical models karyopharm.comnih.govfrontiersin.org |

| Primary Associated Toxicities | Nausea, anorexia, fatigue, weight loss amegroups.orgnih.govkaryopharm.com | Potentially fewer CNS-mediated side effects like anorexia and weight loss amegroups.orgguidetopharmacology.orgguidetomalariapharmacology.org |

Scope of Academic Inquiry for Eltanexor, (Z)-

Academic research into Eltanexor has spanned a variety of scientific domains, from fundamental mechanism-of-action studies to preclinical and early-phase clinical investigations across multiple cancer types. A primary focus of inquiry has been to validate its proposed mechanism of enhanced tolerability due to reduced central nervous system penetration compared to selinexor. karyopharm.com

Preclinical research has extensively explored Eltanexor's efficacy in hematologic malignancies. Studies in acute myeloid leukemia (AML) models have shown its potent activity against leukemic blasts and leukemia-initiating cells, suggesting superiority over first-generation inhibitors in these models. nih.gov Similarly, its effectiveness has been demonstrated in acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL) cell lines and patient-derived xenografts. mdpi.comnih.govnih.gov

In the realm of solid tumors, academic inquiry has investigated Eltanexor's potential in glioblastoma, where it has shown high efficiency as a monotherapy and as a sensitizer (B1316253) to radiotherapy. nih.gov Research in colorectal cancer has explored its ability to modulate the Wnt/β-catenin signaling pathway and its potential as a chemopreventive agent. biorxiv.org Furthermore, its activity has been assessed in preclinical models of metastatic castration-resistant prostate cancer (mCRPC). karyopharm.com

Beyond oncology, some academic studies have explored the effects of Eltanexor in other disease contexts, such as osteoporosis, where it was found to inhibit osteoclast formation by modulating the NF-κB signaling pathway. frontiersin.org The scope of research also includes mechanistic studies to understand how Eltanexor induces apoptosis, with investigations into the nuclear retention of p53 and other tumor suppressors. nih.govlarvol.com

Table 2: Investigational Areas of Eltanexor in Academic Research

| Research Area | Focus of Investigation | Key Findings/Observations |

|---|---|---|

| Hematologic Malignancies | Efficacy in AML, ALL, MDS, Multiple Myeloma nih.govresearchgate.netkaryopharm.commdpi.com | Potent anti-leukemic activity, often with improved tolerability in preclinical models compared to first-generation SINEs. nih.gov |

| Solid Tumors | Efficacy in Glioblastoma, Colorectal Cancer, Prostate Cancer nih.govkaryopharm.combiorxiv.org | Induction of apoptosis, sensitization to standard therapies (radiotherapy, chemotherapy), and modulation of key signaling pathways (e.g., Wnt/β-catenin). nih.govbiorxiv.org |

| Mechanism of Action | XPO1 inhibition, nuclear retention of TSPs, signaling pathway modulation nih.govbiorxiv.orgfrontiersin.org | Nuclear accumulation of p53, IκBα; modulation of NF-κB and Wnt signaling. nih.govbiorxiv.orgfrontiersin.org |

| Non-Oncological Applications | Osteoporosis frontiersin.org | Inhibition of osteoclastogenesis and prevention of bone loss in animal models. frontiersin.org |

| Pharmacology | Comparative studies with Selinexor nih.govkaryopharm.comnih.gov | Reduced blood-brain barrier penetration, leading to a potentially wider therapeutic window. karyopharm.com |

Structure

2D Structure

3D Structure

Properties

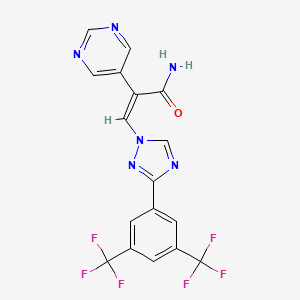

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBAVWVBLRIWHM-MLPAPPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112738 | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642300-78-4 | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642300-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltanexor, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELTANEXOR, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T69TU098I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Eltanexor, Z Action

Direct Inhibition of Exportin 1 (XPO1/CRM1)

Eltanexor (B607294), (Z)- functions as a potent and selective inhibitor of XPO1, a protein responsible for the transport of over 200 proteins, including numerous tumor suppressors and growth regulators, from the nucleus to the cytoplasm. karyopharm.comnih.govnih.gov In many cancer cells, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and functional inactivation of these critical regulatory proteins. cancer.gov

Eltanexor, (Z)- is an orally bioavailable compound that binds to the cargo-binding site of XPO1. cancer.govprobechem.com This binding is covalent and slowly reversible, effectively blocking the ability of XPO1 to interact with its cargo proteins. biorxiv.org The specific interaction involves the cysteine residue at position 528 (Cys528) within the XPO1 protein. mdpi.com This targeted binding is a hallmark of the SINE class of compounds, which includes Eltanexor, (Z)-. mdpi.com Preclinical studies have demonstrated that Eltanexor, (Z)- has a broad therapeutic window and minimal penetration of the blood-brain barrier. karyopharm.com

By binding to XPO1, Eltanexor, (Z)- effectively disrupts the nuclear export of a wide array of proteins that possess a nuclear export signal (NES). nih.gov This inhibition leads to the accumulation of these cargo proteins within the nucleus. karyopharm.comnih.gov The functional consequence of this nuclear retention is the restoration of the proteins' normal activities, which are often suppressed when they are mislocalized to the cytoplasm. nih.govcancer.gov This mechanism is central to the therapeutic effects of Eltanexor, (Z)-, as it re-establishes critical cellular control pathways that are dysregulated in cancer.

Characterization of Eltanexor, (Z)-Binding to XPO1

Nuclear Accumulation of Cargo Proteins

The primary outcome of XPO1 inhibition by Eltanexor, (Z)- is the forced nuclear accumulation of various cargo proteins. karyopharm.comnih.gov This includes a multitude of tumor suppressor proteins (TSPs) and other growth-regulatory proteins that are crucial for maintaining cellular homeostasis. medchemexpress.comnih.govcancer.govfrontiersin.orgnih.gov

Eltanexor, (Z)- facilitates the nuclear retention and subsequent functional reactivation of several key tumor suppressor proteins. medchemexpress.comnih.govcancer.govfrontiersin.orgnih.gov This restoration of tumor suppressor function is a cornerstone of its anti-cancer activity, leading to the induction of apoptosis (programmed cell death) selectively in cancer cells while largely sparing normal cells. karyopharm.comcancer.gov

Treatment with Eltanexor, (Z)- leads to the nuclear accumulation of the tumor suppressor protein p53. nih.govukgm.de This nuclear retention of p53 triggers the induction of several p53-related genes that are critical for cell cycle arrest and apoptosis. nih.gov Research has shown that Eltanexor, (Z)- treatment results in the increased expression of genes such as TP53i3, PUMA (p53 upregulated modulator of apoptosis), CDKN1A (which encodes the p21 protein), and PML (promyelocytic leukemia protein) at both the mRNA and protein levels. nih.govukgm.de Immunofluorescence studies have confirmed the strong nuclear accumulation of CDKN1A and, to a lesser extent, p53 and TP53i3 in cancer cells following Eltanexor, (Z)- treatment. nih.govukgm.de

Table 1: Impact of Eltanexor, (Z)- on TP53 and Related Genes

| Gene/Protein | Effect of Eltanexor, (Z)- Treatment | Cellular Consequence |

| TP53 (p53) | Increased nuclear retention | Reactivation of tumor suppressor function |

| TP53i3 | Increased expression and nuclear accumulation | Induction of apoptosis |

| PUMA | Increased expression | Promotion of apoptosis |

| CDKN1A (p21) | Increased expression and strong nuclear accumulation | Cell cycle arrest |

| PML | Increased expression | Tumor suppression |

Eltanexor, (Z)- also induces the nuclear localization of the Forkhead box protein O3a (FoxO3a), another important tumor suppressor protein. biorxiv.org In colorectal cancer cells treated with Eltanexor, (Z)-, an increase in the nuclear localization of FoxO3a has been observed. biorxiv.org The nuclear retention of FoxO3a is significant as it can modulate signaling pathways, such as the Wnt/β-catenin pathway, by competitively binding to β-catenin in the nucleus. biorxiv.org This suggests that the therapeutic effects of Eltanexor, (Z)- may be mediated, in part, through the nuclear accumulation of FoxO3a. biorxiv.org

Nuclear Retention of TP53 and TP53-Related Genes (e.g., TP53i3, PUMA, CDKN1A, PML)

Modulation of NF-κB Pathway Components

Eltanexor has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.

Eltanexor's primary mechanism in modulating the NF-κB pathway involves the nuclear trapping of the IκBα and NF-κB p65 complex. frontiersin.orgnih.gov In the canonical NF-κB pathway, the inhibitor of κB, IκBα, binds to the NF-κB p65 subunit, retaining the complex in the cytoplasm. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB p65 to translocate to the nucleus and activate target gene transcription.

Eltanexor, by inhibiting XPO1, blocks the nuclear export of the IκBα-NF-κB p65 complex. frontiersin.orgnih.gov This leads to a significant increase in the nuclear concentration of both IκBα and p65. frontiersin.orgnih.gov By trapping the inactive IκBα-NF-κB p65 complex within the nucleus, Eltanexor effectively prevents the activation of NF-κB by extracellular stimuli. frontiersin.orgnih.gov This nuclear sequestration of the complex protects IκBα from proteasomal degradation, thereby inhibiting NF-κB activity. frontiersin.orgnih.gov Studies have shown that while Eltanexor treatment significantly increases the nuclear content of IκBα and p65, it does not significantly alter their cytoplasmic levels or affect the initial steps of NF-κB pathway activation, such as the phosphorylation of IκBα and p65. frontiersin.orgnih.gov

Impact on Interferon Regulatory Factor 3 (IRF3) and Type I Interferon Response

Eltanexor has demonstrated a significant impact on the innate immune response, particularly through its effects on Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons (IFNs). nih.govnih.gov IRF3 is a key transcription factor that, upon activation by viral infection or other stimuli, translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes (ISGs). nih.gov

The nuclear localization of IRF3 is regulated by both nuclear import and export signals, with XPO1 mediating its export from the nucleus to the cytoplasm. nih.gov By inhibiting XPO1, Eltanexor treatment leads to the nuclear retention of IRF3. nih.gov This nuclear accumulation of IRF3 enhances the transcription of type I IFN genes, such as IFN-β, as well as ISGs like ISG15 and ISG54. nih.gov This mechanism suggests that Eltanexor can promote a type I interferon response, which is a critical component of the antiviral host defense. nih.govnih.gov Research has shown that in the context of human cytomegalovirus (HCMV) infection, Eltanexor treatment leads to increased nuclear accumulation of IRF3 and a subsequent increase in the production of IFN-β. nih.gov

Downstream Cellular Signaling Perturbations

The inhibition of XPO1 by Eltanexor triggers a cascade of downstream cellular events, significantly perturbing signaling pathways that control cell fate.

Cell Cycle Regulation and Arrest

Eltanexor has been observed to induce cell cycle arrest in various cancer cell lines. medchemexpress.com By inhibiting XPO1, Eltanexor causes the nuclear accumulation of tumor suppressor proteins that are critical for cell cycle control. nih.gov For instance, the nuclear retention of proteins like p53 and p21 can halt the cell cycle progression. nih.gov Studies in glioblastoma cells have shown that Eltanexor treatment leads to an arrest in the S phase of the cell cycle. nih.gov This effect is often a precursor to the induction of apoptosis.

Induction of Apoptosis (Caspase-Dependent Pathways)

A prominent downstream effect of Eltanexor is the induction of apoptosis, or programmed cell death, primarily through caspase-dependent pathways. medchemexpress.comresearchgate.net By forcing the nuclear accumulation of tumor suppressor proteins, Eltanexor can reinitiate and amplify their pro-apoptotic functions. karyopharm.com

Research has demonstrated that Eltanexor treatment leads to the activation of caspases, which are key executioners of apoptosis. researchgate.net In glioblastoma cells, Eltanexor was shown to significantly increase the activity of caspase-3, a central effector caspase. researchgate.net This was accompanied by an increase in cleaved caspase-3 levels, further confirming the activation of the caspase cascade. researchgate.net The induction of apoptosis by Eltanexor is often linked to the nuclear accumulation of p53 and the subsequent upregulation of its pro-apoptotic target genes, such as BAX, PUMA, and TP53i3. nih.gov Furthermore, increased Annexin V staining in Eltanexor-treated cells provides additional evidence of apoptosis induction. nih.govresearchgate.net

| Cell Line | Apoptotic Marker | Effect of Eltanexor |

| Glioblastoma (U87, U251) | Caspase-3 Activity | Significantly increased researchgate.net |

| Glioblastoma (U87, U251) | Cleaved Caspase-3 | Increased researchgate.net |

| Glioblastoma (U87, U251) | Annexin V Staining | Increased nih.govresearchgate.net |

| Leukemic cell lines | Apoptosis | Induced via caspase-dependent manner medchemexpress.com |

DNA Damage Accumulation

Eltanexor's mechanism of action can also lead to the accumulation of DNA damage. nih.gov The nuclear retention of proteins involved in DNA repair processes can be disrupted by XPO1 inhibition. For example, the protein TP53i3 (also known as PIG3), which is associated with DNA repair and apoptosis in response to reactive oxygen species, is induced by Eltanexor. nih.gov The dysregulation of such proteins can contribute to an environment where DNA damage is not efficiently repaired, ultimately triggering apoptotic pathways. While direct evidence of Eltanexor causing DNA breaks may be limited, its influence on DNA damage response pathways, particularly through the p53 axis, is a key aspect of its anti-tumor activity. nih.gov

Wnt/β-catenin Signaling Pathway Modulation

Eltanexor, (Z)- has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer (CRC). biorxiv.orgbiorxiv.org Research indicates that treatment with Eltanexor, (Z)- can decrease Wnt/β-catenin signaling, irrespective of the mutational status of the pathway. biorxiv.org This is significant because mutations in genes like APC lead to abnormal Wnt/β-catenin signaling, a key driver of tumorigenesis in conditions such as Familial Adenomatous Polyposis (FAP). biorxiv.org

The mechanism behind this modulation involves the nuclear retention of Forkhead box protein O3a (FoxO3a), a known modulator of Wnt/β-catenin signaling. biorxiv.orgbiorxiv.org By inhibiting XPO1, Eltanexor, (Z)- promotes the nuclear accumulation of FoxO3a, which can then interfere with the transcriptional activity of β-catenin/TCF. biorxiv.orgbiorxiv.org This interference leads to a reduction in the expression of downstream target genes that are crucial for cancer cell proliferation and survival. oncotarget.com In a mouse model of FAP, oral administration of Eltanexor, (Z)- led to a significant reduction in tumor burden and size. biorxiv.orgbiorxiv.org

Cyclooxygenase-2 (COX-2) Expression Regulation

Eltanexor, (Z)- has been found to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) and a well-established target for chemoprevention in CRC. biorxiv.orgresearchgate.net The overexpression of COX-2 is a common feature in both adenomas and adenocarcinomas of the colorectum. biorxiv.org

The reduction in COX-2 expression by Eltanexor, (Z)- is mediated through its modulation of the Wnt/β-catenin pathway. biorxiv.orgbiorxiv.org Specifically, Eltanexor, (Z)- impairs the transcriptional activity at the COX-2 promoter. biorxiv.org Studies using luciferase assays with different regions of the COX-2 promoter have shown that Eltanexor, (Z)- treatment significantly reduces luciferase activity, indicating a direct impact on the transcriptional regulation of the COX2 gene. biorxiv.org This effect has been observed both in vitro in CRC cell lines and in vivo in xenograft models and a mouse model of FAP, where Eltanexor, (Z)- treatment resulted in a consistent decrease in COX-2 expression in tumors. biorxiv.org

BCL2 and MCL1 Protein Expression Modulation

Eltanexor, (Z)- influences the expression of the anti-apoptotic proteins B-cell lymphoma 2 (BCL2) and myeloid cell leukemia 1 (MCL1). In glioblastoma (GB) cells, for instance, Eltanexor, (Z)- treatment has been observed to have varied effects on the mRNA and protein levels of BCL2 and MCL1. mdpi.com While Eltanexor, (Z)- can lead to an upregulation of XPO1 mRNA, likely as a compensatory mechanism, its impact on BCL2 and MCL1 mRNA can be minor. mdpi.com In some GB cell lines, despite an increase in BCL2 and MCL1 mRNA, the protein levels remained constant, suggesting a potential link to the decreased function of the XPO1 protein. mdpi.com

The interplay between XPO1 inhibition and the BCL2 family of proteins is complex. Inhibition of BCL2 can trigger an upregulation of MCL1 in GB cells as a compensatory survival mechanism. mdpi.com This highlights the intricate signaling networks that cancer cells utilize to evade apoptosis.

ERK-CD20 Axis Activation

In the context of B-cell non-Hodgkin lymphoma (B-NHL), treatment with SINE compounds, including Eltanexor, (Z)-, has been shown to activate the ERK-CD20 axis. nih.gov This activation is characterized by the upregulation of phosphorylated ERK (pERK) and CD20. nih.gov Both Western blotting and RT-PCR have confirmed these findings in B-NHL cell lines. nih.gov Furthermore, the enhancement of CD20 expression by selinexor (B610770), a related SINE compound, has been validated in patient-derived samples. nih.gov This suggests that by activating this axis, Eltanexor, (Z)- may enhance the susceptibility of lymphoma cells to CD20-targeted therapies.

HOX Downregulation and Terminal Differentiation

In acute myeloid leukemia (AML) with NPM1 mutations, the interaction between the mutated NPM1 protein (NPM1c) and XPO1 leads to the aberrant cytoplasmic localization of NPM1c and high expression of homeobox (HOX) genes, which is crucial for maintaining the leukemic state. nih.gov Eltanexor, (Z)- has been shown to cause irreversible downregulation of HOX genes. larvol.comnih.gov This sustained suppression of HOX gene expression induces terminal differentiation of the AML cells, a process where the leukemic cells mature into non-proliferating, specialized cells. nih.govbiorxiv.org This mechanism has been demonstrated to prolong the survival of leukemic mice, highlighting the therapeutic potential of prolonged XPO1 inhibition in this specific AML subtype. nih.gov

Effects on DNA Repair Genes (Rad51, Chk1) and Topoisomerase IIα Localization

Eltanexor, (Z)- has been shown to impact the expression of genes involved in DNA repair, such as Rad51 and Chk1. In AML, inhibition of XPO1 by Eltanexor, (Z)- or the related compound KPT-330 (selinexor) leads to a decrease in the mRNA and protein levels of RAD51 and CHK1. nih.gov This downregulation of DNA repair proteins contributes to the induction of DNA damage. nih.gov

Furthermore, XPO1 inhibition affects the cellular localization of Topoisomerase IIα (Topo IIα). frontiersin.org In some cancer cells, the aberrant export of Topo IIα to the cytoplasm is associated with chemotherapy resistance. frontiersin.org By blocking XPO1, Eltanexor, (Z)- can cause the nuclear retention of Topo IIα, which may increase the sensitivity of cancer cells to Topo II inhibitors. frontiersin.org The reduction in DNA repair gene expression, such as RAD51 and CHK1, likely further contributes to this increased sensitivity. mdpi.com

Proteasome-Mediated Degradation of XPO1 by Eltanexor, (Z)-

A key aspect of the mechanism of action of Eltanexor, (Z)- is the induction of proteasome-mediated degradation of its target, the XPO1 protein. nih.govresearchgate.netnih.gov This effect has been observed in various cell types, including human foreskin fibroblasts infected with human cytomegalovirus (HCMV) and colorectal cancer cells. biorxiv.orgresearchgate.netnih.gov

Upon treatment with Eltanexor, (Z)-, a conformational change in the XPO1 protein is thought to occur, which targets it for degradation by the proteasome. biorxiv.org This degradation is dose-dependent in some contexts and can be inhibited by the proteasome inhibitor MG132, confirming the involvement of the proteasomal pathway. biorxiv.orgresearchgate.net The reduction of XPO1 protein levels further contributes to the nuclear retention of its cargo proteins, amplifying the downstream effects of XPO1 inhibition. researchgate.netnih.gov

Table of Research Findings on Eltanexor, (Z)- Mechanisms

| Mechanistic Aspect | Key Findings | Cell/Model System |

| Wnt/β-catenin Signaling | Reduces Wnt/β-catenin signaling; promotes nuclear retention of FoxO3a. biorxiv.orgbiorxiv.org | Colorectal cancer cells, FAP mouse model. biorxiv.orgbiorxiv.org |

| COX-2 Expression | Inhibits COX-2 expression by impairing promoter activity. biorxiv.org | Colorectal cancer cells, xenograft models, FAP mouse model. biorxiv.org |

| BCL2/MCL1 Expression | Modulates mRNA and protein levels; effects can be complex and cell-type dependent. mdpi.com | Glioblastoma cells. mdpi.com |

| ERK-CD20 Axis | Upregulates pERK and CD20. nih.gov | B-cell non-Hodgkin lymphoma cell lines. nih.gov |

| HOX Downregulation | Causes irreversible downregulation of HOX genes, leading to terminal differentiation. larvol.comnih.gov | NPM1-mutated AML models. nih.gov |

| DNA Repair Genes | Decreases mRNA and protein levels of Rad51 and Chk1. nih.gov | Acute myeloid leukemia cells. nih.gov |

| Topo IIα Localization | Promotes nuclear retention of Topoisomerase IIα. frontiersin.org | Cancer cells. frontiersin.org |

| XPO1 Degradation | Induces proteasome-mediated degradation of XPO1. biorxiv.orgnih.govresearchgate.net | HCMV-infected fibroblasts, colorectal cancer cells. biorxiv.orgresearchgate.net |

Preclinical Efficacy and Biological Activity Studies

Oncological Applications in Preclinical Models

Hematological Malignancies

Eltanexor (B607294) has demonstrated significant anti-leukemic activity in various preclinical models of Acute Myeloid Leukemia (AML). In vitro studies across 10 AML cell lines have established its potency, with IC50 values ranging from 20 to 211 nM following a 3-day exposure. apexbt.com The compound is effective against AML blasts and leukemia-initiating cells while showing minimal toxicity to normal hematopoietic stem and progenitor cells. apexbt.com

In models of NPM1-mutated AML, prolonged inhibition of XPO1 by eltanexor has been shown to be crucial for optimal anti-leukemic effects. This sustained inhibition leads to irreversible downregulation of HOX/MEIS genes, which are critical for maintaining the leukemic state, and induces terminal differentiation of the AML cells. nih.gov In vivo studies using patient-derived xenograft (PDX) models of AML have shown eltanexor's superior anti-leukemic activity, with one study noting a near-complete elimination of human AML cells in a normal karyotype AML model. apexbt.com

Furthermore, preclinical research has highlighted a synergistic effect when eltanexor is combined with the BCL-2 inhibitor venetoclax (B612062). This combination has been shown to enhance the killing of leukemia cells and extend survival in in vivo AML models. nih.gov The mechanism involves the induction of apoptosis, with western blot analysis showing an increase in cleaved caspase 3 in AML cell lines treated with eltanexor. nih.gov In a patient-derived xenograft model of AML, the combination of eltanexor and venetoclax led to a significant reduction in the percentage of human CD45+ cells in both peripheral blood and bone marrow. nih.gov

| Model Type | Key Findings | Combination Agent | Observed Effect |

|---|---|---|---|

| AML Cell Lines (In Vitro) | IC50 values of 20-211 nM. apexbt.com | N/A | Inhibition of cell viability. |

| NPM1-mutated AML Cells (In Vitro) | Irreversible HOX/MEIS downregulation. nih.gov | N/A | Induction of terminal differentiation. nih.gov |

| AML Patient-Derived Xenograft (PDX) (In Vivo) | Superior anti-leukemic activity. apexbt.com | N/A | Near-complete elimination of human AML cells in a normal karyotype model. apexbt.com |

| AML Xenograft Model (In Vivo) | Reduced tumor growth and prolonged survival. nih.gov | Venetoclax | Synergistic enhancement of apoptosis. nih.gov |

In preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), eltanexor has shown efficacy, particularly when used in combination therapies. Studies have demonstrated a significant synergistic effect when eltanexor is co-administered with the BCL-2 inhibitor, venetoclax, in DLBCL patient-derived xenografts. mdpi.com This combination leads to a reduction in tumor growth and extends survival in mouse xenograft models. nih.gov

The mechanism underlying this synergy involves the induction of apoptosis. nih.gov Immunohistochemical analysis of DLBCL xenograft tissues treated with the eltanexor-venetoclax combination revealed a significant increase in markers of apoptosis, such as cleaved caspase 3, compared to treatment with either agent alone. nih.gov Ex vivo studies on primary DLBCL patient cells have also validated the enhanced cell-killing effects of this combination. nih.gov In vitro, eltanexor has been shown to cause dose-dependent cytotoxicity in both activated B-cell (ABC) and germinal center (GC) subtypes of DLBCL cell lines. apexbt.com

| Model Type | Combination Agent | Key Findings |

|---|---|---|

| DLBCL Cell Lines (ABC and GC subtypes) (In Vitro) | N/A | Dose-dependent cytotoxicity. apexbt.com |

| DLBCL Patient-Derived Xenograft (PDX) (In Vivo) | Venetoclax | Significant synergistic effect in reducing tumor growth and prolonging survival. nih.govmdpi.com |

| Primary DLBCL Patient Cells (Ex Vivo) | Venetoclax | Enhanced and synergistic cell death. nih.gov |

Eltanexor has demonstrated potent preclinical activity in models of both B-cell and T-cell Acute Lymphoblastic Leukemia (ALL). mdpi.com In vivo studies using a large panel of pediatric ALL patient-derived xenografts (PDXs) showed that eltanexor was well-tolerated and exhibited broad activity across various ALL subtypes, including B-ALL, T-ALL, and MLL-rearranged ALL. aacrjournals.orgresearchgate.net

A key finding in preclinical ALL research is the strong synergism observed between eltanexor and the corticosteroid dexamethasone (B1670325). aacrjournals.orgaacrjournals.org This synergy has been demonstrated in both human B-ALL and T-ALL cell lines in vitro and validated in vivo using three patient-derived ALL xenografts. aacrjournals.orgnih.gov The combination of eltanexor and dexamethasone resulted in increased apoptosis compared to single-agent treatment. aacrjournals.orgnih.gov Mechanistically, the addition of eltanexor to dexamethasone was found to enhance the activity of the glucocorticoid receptor (NR3C1) and increase the inhibition of E2F-mediated transcription, which is involved in cell cycle progression and DNA replication. aacrjournals.orgnih.gov

| Model Type | Subtype | Combination Agent | Key Findings |

|---|---|---|---|

| Pediatric ALL PDX (In Vivo) | B-ALL, T-ALL, MLLr-ALL | N/A | Potent and broad anti-leukemic activity. aacrjournals.orgresearchgate.net |

| B-ALL & T-ALL Cell Lines (In Vitro) | B-cell & T-cell | Dexamethasone | Strong synergism, leading to increased apoptosis. aacrjournals.orgnih.gov |

| Patient-Derived ALL Xenografts (In Vivo) | B-cell & T-cell | Dexamethasone | Validated synergistic effect, increased apoptosis, and enhanced NR3C1 and E2F-mediated transcriptional inhibition. aacrjournals.orgnih.gov |

Preclinical and early clinical findings suggest that eltanexor is a promising agent for Myelodysplastic Syndromes (MDS). springermedizin.de Preclinical studies have indicated that myeloid malignancies are sensitive to the inhibition of nuclear export. springermedizin.deresearchgate.net Animal models have shown that eltanexor has a broad therapeutic window and improved tolerability compared to the first-generation SINE compound, selinexor (B610770). cancernetwork.com

A significant area of investigation has been the efficacy of XPO1 inhibitors in MDS with specific genetic mutations. Research has revealed that patients with SF3B1 mutations, which are common in MDS, may be particularly sensitive to XPO1 inhibition. nih.govresearchgate.net Analysis of clinical trials for both selinexor and eltanexor showed that SF3B1 mutations were significantly associated with a response to treatment. nih.govresearchgate.net

Further preclinical work has explored combination strategies to enhance efficacy. A genome-wide CRISPR screen identified a strong synergy between eltanexor and the BCL-2 inhibitor venetoclax, particularly in SF3B1-mutant cells. researchgate.netb-s-h.org.uk In vivo testing using Sf3b1 knock-in mouse models confirmed that the combination of eltanexor and venetoclax had a preferential sensitivity for the mutant cells without causing excessive toxicity. researchgate.netresearchgate.net The underlying mechanism is thought to involve the altered export of RNA in SF3B1-mutant cells, which makes them more vulnerable to XPO1 inhibition. researchgate.netb-s-h.org.uk

| Model/Study Type | Key Focus | Key Findings |

|---|---|---|

| Animal Models | Tolerability | Broad therapeutic window and improved tolerability compared to selinexor. cancernetwork.com |

| Correlative Clinical Trial Data Analysis | SF3B1 Mutations | Significant association between SF3B1 mutations and response to XPO1 inhibitors (eltanexor and selinexor). nih.govresearchgate.net |

| CRISPR Screen & In Vitro Models | Synergistic Combinations | Identified strong synergy between eltanexor and venetoclax in SF3B1-mutant cells. researchgate.netb-s-h.org.uk |

| Sf3b1 Knock-in Mouse Model (In Vivo) | Combination Efficacy | The eltanexor and venetoclax combination showed preferential sensitivity for SF3B1-mutant cells. researchgate.netresearchgate.net |

In preclinical models of Multiple Myeloma (MM), eltanexor has shown promise as a second-generation XPO1 inhibitor. nih.gov Its mechanism of action in MM involves forcing the nuclear retention of key tumor suppressor proteins like p53, IκB, and FOXO, and reducing levels of oncoproteins such as c-Myc. karyopharm.com Preclinical animal studies indicate that eltanexor has markedly reduced penetration across the blood-brain barrier compared to selinexor, which is associated with a better tolerability profile. researchgate.net

In vivo studies using mouse models of MM demonstrated that eltanexor treatment resulted in significant inhibition of tumor growth. researchgate.net The anti-myeloma activity of eltanexor is synergistically improved when combined with other agents. For instance, eltanexor shows synergy with the alkylating agent melphalan, not only in de novo sensitive MM cell lines but also in resensitizing melphalan-resistant cell lines. karyopharm.com This effect was also observed in vivo in xenograft models and ex vivo in CD138+ MM cells from patients. karyopharm.com Strong synergy has also been noted with dexamethasone in preclinical MM models, supporting the combination's evaluation in clinical settings. researchgate.net

| Model Type | Key Findings | Combination Agent | Observed Effect |

|---|---|---|---|

| MM Mouse Models (In Vivo) | Significant inhibition of tumor growth. researchgate.net | N/A | Demonstrated single-agent activity. |

| MM Cell Lines (In Vitro) | Resensitization of resistant cells. | Melphalan | Synergistic improvement in response. karyopharm.com |

| MM Xenograft Models (In Vivo) | Enhanced anti-tumor effect. | Melphalan | Validated in vivo synergy. karyopharm.com |

| Preclinical MM Models | Enhanced anti-myeloma activity. | Dexamethasone | Strong synergistic effects. researchgate.net |

Myelodysplastic Syndromes (MDS) Models

Solid Tumor Models

Eltanexor has demonstrated significant preclinical efficacy in reducing the viability of glioblastoma (GBM) and glioblastoma stem-like cells (GSCs). larvol.comnih.gov Studies show that Eltanexor induces apoptosis and enhances the sensitivity of these cancer cells to standard treatments like radiotherapy and temozolomide (B1682018). larvol.comresearchgate.netmdpi.com For most GBM-derived cells tested, the half-maximal inhibitory concentration (IC50) for Eltanexor was below 100 nM. researchgate.netmdpi.comdntb.gov.uaselleckchem.com

The biological activity of Eltanexor in GBM models is linked to the inhibition of Exportin 1 (XPO1), a nuclear export protein often overexpressed in glioblastoma. nih.govmdpi.com This inhibition leads to the nuclear accumulation of tumor suppressor proteins. larvol.commdpi.com Specifically, immunofluorescence analysis of GBM cell lines treated with Eltanexor revealed a pronounced accumulation of CDKN1A, and to a lesser extent, p53 and TP53I3, within the cell nuclei. larvol.comresearchgate.netmdpi.com This nuclear retention of tumor suppressors is a plausible mechanism for the observed Eltanexor-induced apoptosis. larvol.comresearchgate.netmdpi.com

Further investigation into the mechanism of apoptosis induction by Eltanexor showed an increase in TP53-dependent signaling. nih.govresearchgate.net The compound was found to cause an induction of TP53-related genes such as TP53I3, PUMA, CDKN1A, and PML at both the mRNA and protein levels. researchgate.netmdpi.com In both GBM cell lines (U87 and U251) and patient-derived GSCs, treatment with Eltanexor led to significantly increased activity of the pro-apoptotic protease caspase-3. nih.gov

| Cell Line/Model | Key Findings |

| U87 and U251 GBM cell lines | Eltanexor effectively reduces cell viability and induces apoptosis. larvol.comnih.gov It also enhances sensitivity to radiotherapy and temozolomide. larvol.comresearchgate.net |

| Patient-Derived GSCs | Demonstrated reduced viability and increased apoptosis upon Eltanexor treatment, with IC50 values often below 100 nM. researchgate.netmdpi.comdntb.gov.ua Showed a combinatorial effect with TMZ on cell viability. mdpi.comdntb.gov.ua |

| Orthotopic U87 MG brain tumor xenograft model | Eltanexor showed potent efficacy and a significant survival benefit as a monotherapy. larvol.com |

In preclinical models of colorectal cancer (CRC), Eltanexor has shown potential as a chemopreventive agent. researchgate.netbiorxiv.org Studies utilizing Apcmin/+ mice, a model for Familial Adenomatous Polyposis (FAP), demonstrated that oral treatment with Eltanexor was well-tolerated and resulted in an approximate 3-fold reduction in tumor burden and a decrease in tumor size. researchgate.netbiorxiv.org

The biological activity of Eltanexor in these models is associated with the modulation of the Wnt/β-catenin signaling pathway. researchgate.netbiorxiv.org Research indicates that Eltanexor treatment inhibits the expression of cyclooxygenase-2 (COX-2), a common target in CRC chemoprevention, through the reduction of Wnt/β-catenin signaling. researchgate.netbiorxiv.org Furthermore, the inhibition of XPO1 by Eltanexor leads to the nuclear retention of the forkhead transcription factor O subfamily member 3a (FoxO3a), which can in turn modulate β-catenin/TCF transcriptional activity. researchgate.netbiorxiv.org

Drug sensitivity assays using tumor-derived organoids from Apcmin/+ mice revealed an increased sensitivity to Eltanexor compared to organoids derived from wild-type tissue. researchgate.netbiorxiv.org This suggests that tumors with an APC mutation are particularly reliant on XPO1 for their growth and viability. biorxiv.org

| Model | Key Findings |

| Apcmin/+ mice | Oral Eltanexor treatment reduced tumor burden by approximately 3-fold and decreased tumor size. researchgate.netbiorxiv.org |

| Apcmin/+ mice tumor-derived organoids | Showed increased sensitivity to Eltanexor compared to wild-type organoids. researchgate.netbiorxiv.org |

Preclinical studies have highlighted the promising anticancer activity of Eltanexor in models of castration-resistant prostate cancer (CRPC). ascopubs.orgkaryopharm.com This activity was also observed in cell lines resistant to abiraterone, a standard therapy for CRPC. ascopubs.orgkaryopharm.comresearchgate.net

A key mechanism underlying Eltanexor's efficacy in prostate cancer models is its impact on the androgen receptor (AR). ascopubs.orgresearchgate.net Inhibition of XPO1 by Eltanexor has been shown to reduce the levels of total androgen receptor, including the AR variant 7 (ARv7), which is often associated with resistance to androgen deprivation therapies. ascopubs.orgkaryopharm.comresearchgate.net By inhibiting the eIF4E-mediated translation of oncoprotein mRNAs, such as c-MYC, XPO1 inhibition may re-sensitize prostate cancer cells to these therapies. ascopubs.orgkaryopharm.comresearchgate.net

| Model | Key Findings |

| Prostate Cancer (PC) preclinical models | Eltanexor demonstrated promising anticancer activity. ascopubs.orgkaryopharm.com |

| Abiraterone-resistant PC cell lines | Showed sensitivity to Eltanexor, indicating potential to overcome resistance. ascopubs.orgkaryopharm.comresearchgate.net |

Eltanexor has demonstrated potent anti-cancer activity in preclinical patient-derived xenograft (PDX) mouse models of chordoma. aacrjournals.orgresearchgate.net In a study involving two different chordoma PDX models, SF8894 (derived from a recurrent clival chordoma) and CF466 (derived from a metastatic sacral chordoma), Eltanexor was effective in inhibiting tumor growth. aacrjournals.orgresearchgate.net

In the SF8894 model, Eltanexor treatment resulted in a tumor growth inhibition (TGI) of 55%. aacrjournals.orgresearchgate.net While another XPO1 inhibitor, selinexor, showed a higher TGI in this specific model, the study confirmed the anti-tumor activity of Eltanexor against this rare and challenging cancer. aacrjournals.orgfrontiersin.orgnih.gov These findings underscore the potential of targeting XPO1 as a therapeutic strategy for chordoma. larvol.comfrontiersin.orgnih.gov

| PDX Model | Origin | Eltanexor Efficacy |

| SF8894 | Recurrent clival chordoma | 55% Tumor Growth Inhibition (TGI). aacrjournals.orgresearchgate.net |

| CF466 | Metastatic sacral chordoma | Tested with selinexor, which showed 58% TGI; Eltanexor was tested in the SF8894 model. aacrjournals.orgresearchgate.net |

In Kaposi's sarcoma-associated herpesvirus (KSHV)-transformed cell lines, Eltanexor has been shown to be critical for cell survival and to inhibit cell proliferation and growth transformation. nih.govresearchgate.net The primary mechanism of action is the induction of p53-mediated cell cycle arrest. nih.govfrontiersin.org

CRISPR-Cas9 screening identified XPO1 as a vulnerable target in KSHV-transformed cells. nih.govresearchgate.net Subsequent experiments using Eltanexor confirmed that inhibiting XPO1 is essential for blocking the proliferation of these cells. nih.govresearchgate.net Furthermore, Eltanexor plays a role in the KSHV lytic cycle. Its inhibition of XPO1 leads to the nuclear retention of p62, which in turn activates TBK1 and IRF3, enhancing the innate immune response and blocking KSHV lytic replication. nih.gov This suggests Eltanexor could be a potential therapeutic agent against KSHV infection itself. nih.gov

| Cell Model | Key Findings |

| KSHV-transformed cells | Eltanexor inhibits cell proliferation and growth transformation. nih.govresearchgate.net |

| Primary KSHV infection models | Eltanexor blocks the KSHV lytic cycle by inducing an innate immunity response. nih.gov |

The inhibition of XPO1 is a strategy that has shown cytostatic and pro-apoptotic effects in human melanoma cell lines. researchgate.net Although much of the specific data refers to first-generation XPO1 inhibitors, the mechanism is directly relevant to Eltanexor. XPO1 inhibitors have been reported to induce the nuclear accumulation of the tumor suppressor protein TP53, which subsequently leads to apoptosis in human melanoma cells. frontiersin.orgresearchgate.net

This suggests that by blocking the nuclear export of key tumor suppressors, Eltanexor can trigger programmed cell death in melanoma cells, highlighting its potential as a therapeutic agent for this malignancy. frontiersin.org

| Cell Line | Key Findings |

| Human melanoma cell lines | XPO1 inhibitors induce nuclear accumulation of TP53, leading to apoptosis. frontiersin.orgresearchgate.net |

| A375 and CHL-1 melanoma cell lines | Studies with other XPO1 inhibitors demonstrated cytostatic and pro-apoptotic effects with specific IC50 values for apoptosis induction. researchgate.net |

Kaposi's Sarcoma-Associated Herpesvirus-Transformed Cell Lines

Non-Oncological Preclinical Applications

Eltanexor, a second-generation selective inhibitor of nuclear export (SINE), has demonstrated significant antiviral effects against Human Cytomegalovirus (HCMV) in preclinical research. nih.gov HCMV is an opportunistic pathogen that can lead to life-threatening conditions in individuals with compromised immune systems. nih.gov Current antiviral treatments that target viral DNA synthesis are often limited by the emergence of resistant viral mutants. nih.gov

Studies have shown that eltanexor effectively curtails HCMV replication in human foreskin fibroblast (HFF) cells in a dose-dependent fashion. nih.gov The compound's half-maximal inhibitory concentration (IC50) was determined to be 0.03762 μM. nih.gov The mechanism of action does not appear to involve the inhibition of viral entry into the host cell or the nuclear import of viral DNA. Instead, eltanexor suppresses the transcription and protein expression of viral immediate-early (IE), early (E), and late (L) genes, which ultimately prevents the production of new infectious virions. nih.gov

Specifically, eltanexor treatment was found to inhibit the expression of key viral proteins, including IE2/86 (encoded by UL122), the early protein pp52 (UL44), and the late proteins pp71 (UL82) and pp65 (UL83). nih.gov This inhibition occurs at the early stages of infection, with a notable impact on the expression of IE2, which is critical for the progression of the viral replication lifecycle. nih.gov The antiviral activity is linked to eltanexor's ability to promote the proteasome-mediated degradation of the nuclear export protein XPO1. nih.govnih.gov This action leads to the nuclear retention of interferon regulatory factor 3 (IRF-3), subsequently boosting the expression of type I interferons and interferon-stimulating genes such as ISG15 and ISG54, revealing a novel antiviral mechanism. nih.gov

Table 1: Effect of Eltanexor on HCMV Protein Expression

This table summarizes the dose-dependent inhibitory effect of Eltanexor on the expression of key HCMV viral proteins in infected human foreskin fibroblasts.

| Viral Protein Class | Protein Target | Observed Effect of Eltanexor |

|---|---|---|

| Immediate-Early (IE) | IE2/86 (UL122) | Dose-dependent inhibition of expression nih.gov |

| Early (E) | pp52 (UL44) | Dose-dependent inhibition of expression nih.gov |

| Late (L) | pp71 (UL82) | Dose-dependent inhibition of expression nih.gov |

| Late (L) | pp65 (UL83) | Dose-dependent inhibition of expression nih.gov |

Anti-Osteoclast Effects in Osteoporosis Models (e.g., Ovariectomized Mice)

Eltanexor has been investigated for its potential therapeutic effects in osteoporosis, a disease characterized by reduced bone mass and increased fragility due to excessive bone resorption by osteoclasts. nih.govnih.gov Research has focused on its ability to inhibit osteoclast formation and function. nih.gov

In in vitro studies using bone marrow macrophages (BMMs), eltanexor was shown to inhibit the formation and activity of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL) in a dose-dependent manner. nih.govnih.gov Importantly, this inhibitory effect occurred at concentrations that did not induce cell death. nih.gov

The in vivo efficacy of eltanexor was evaluated in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. nih.gov In this model, ovariectomy leads to a significant decrease in femoral bone mass, a reduction in the bone volume to total volume ratio (BV/TV), a lower number of bone trabeculae, and an increase in connective tissue density. nih.gov Treatment with eltanexor was found to attenuate this ovariectomy-induced bone loss. nih.gov

The underlying mechanism involves eltanexor's primary function as an XPO1 inhibitor. nih.gov By blocking XPO1, eltanexor traps the nuclear factor-κB (NF-κB) inhibitor, IκBα, within the nucleus, protecting it from degradation. nih.gov This prevents the activation of the NF-κB signaling pathway, which is crucial for osteoclast development. nih.gov The suppression of NF-κB activity subsequently inhibits essential transcription factors for osteoclastogenesis, namely NFATc1 and c-Fos, leading to the downregulation of genes and proteins related to bone resorption. nih.gov

Table 2: In Vitro Inhibition of Osteoclast Formation by Eltanexor

This table shows the dose-dependent effect of Eltanexor on the formation of tartrate-resistant acid phosphatase (TRAcP)-positive multinucleated osteoclasts from bone marrow macrophages (BMMs) stimulated with RANKL.

| Eltanexor Concentration | Outcome |

|---|---|

| Control (0 μM) | Normal formation of TRAcP+ multinucleated cells nih.gov |

| Increasing Concentrations | Dose-dependent inhibition of osteoclast formation nih.gov |

| Effective Inhibitory Concentration | No cytotoxic effect observed nih.gov |

Table 3: Effect of Eltanexor on Bone Parameters in Ovariectomized (OVX) Mice

This table summarizes the findings from micro-CT analysis of femurs in an OVX mouse model of osteoporosis, comparing vehicle-treated OVX mice to those treated with Eltanexor.

| Parameter | OVX + Vehicle Group | OVX + Eltanexor Group |

|---|---|---|

| Femoral Bone Mass | Significantly decreased nih.gov | Attenuated bone loss nih.gov |

| Bone Volume/Total Volume (BV/TV) | Significantly diminished nih.gov | Attenuated reduction nih.gov |

| Number of Bone Trabeculae | Decreased nih.gov | Attenuated reduction nih.gov |

Preclinical Pharmacology and Pharmacokinetic Profile

Oral Bioavailability and Absorption in Animal Models

Eltanexor (B607294) is an orally bioavailable compound. selleckchem.comselleckchem.comguidetopharmacology.org Preclinical studies in animal models, including rats and monkeys, have established its oral bioavailability. selleckchem.comselleckchem.com Following oral administration, eltanexor has shown pharmacokinetic properties similar to selinexor (B610770). selleckchem.comselleckchem.comnih.gov However, a key difference lies in its improved tolerability profile in animal studies, which is attributed to its reduced penetration into the central nervous system. selleckchem.comselleckchem.comharvard.edu This improved tolerability, characterized by less body weight loss and better food consumption compared to selinexor-treated animals, allows for more frequent dosing and a longer duration of exposure at higher levels. karyopharm.comkaryopharm.com Studies in mice with DSS-induced colitis have shown that oral administration of eltanexor leads to therapeutic levels in the colon tissue for over 12 hours. researchgate.net Furthermore, eltanexor does not appear to accumulate in plasma after repeated dosing in animal models. selleckchem.comselleckchem.com

Distribution and Tissue Penetration (e.g., Blood-Brain Barrier) in Preclinical Species

A defining feature of eltanexor's pharmacokinetic profile is its minimal penetration of the blood-brain barrier (BBB). harvard.edukaryopharm.comcancernetwork.comkaryopharm.com Preclinical animal models have consistently demonstrated that eltanexor has a markedly reduced ability to cross the BBB, with some studies reporting an approximately 30-fold lower penetration compared to selinexor. selleckchem.comselleckchem.comresearchgate.netresearchgate.net This characteristic is believed to be a primary reason for its improved tolerability in preclinical species, as it limits central nervous system-mediated side effects. selleckchem.comselleckchem.comguidetopharmacology.orgharvard.edu The low CNS penetrance makes eltanexor a candidate for treating cancers outside of the central nervous system. harvard.edu While advantageous for non-CNS malignancies, this property makes it less suitable for primary brain tumors. harvard.edu Despite its low BBB penetration, preclinical studies in glioblastoma models have suggested its potential efficacy. nih.gov

Pharmacodynamic Markers of XPO1 Inhibition in Preclinical Systems

Eltanexor functions by inhibiting the nuclear export protein XPO1, which leads to the nuclear accumulation of tumor suppressor proteins. karyopharm.comkaryopharm.comcancernetwork.com This mechanism of action has been confirmed in various preclinical systems. In vitro and in vivo studies have shown that eltanexor treatment leads to the nuclear retention of key tumor suppressor proteins such as p53, IκBα, p21, and CDKN1A. harvard.edunih.govantengene.comprnewswire.comnih.gov For instance, immunofluorescence studies in glioblastoma cell lines treated with eltanexor revealed a significant accumulation of CDKN1A and, to a lesser extent, p53 in the cell nucleus. nih.gov This nuclear accumulation reactivates and amplifies their tumor suppressor functions, ultimately leading to selective apoptosis in cancer cells while largely sparing normal cells. harvard.edukaryopharm.com

Furthermore, eltanexor has been shown to modulate the expression of other critical proteins. In preclinical models of acute myeloid leukemia (AML), eltanexor treatment led to an increase in p53 and a decrease in MCL1 protein levels. nih.gov In glioblastoma cells, treatment with eltanexor induced the gene expression of XPO1, likely as a compensatory response. mdpi.com The inhibition of XPO1 by eltanexor has also been linked to the upregulation of tumor-suppressive microRNAs, such as miR-145, in pancreatic cancer cells. oncotarget.com These findings serve as pharmacodynamic markers, confirming that eltanexor effectively engages its target and initiates downstream signaling pathways consistent with XPO1 inhibition.

Comparative Pharmacokinetics with First-Generation SINE Compounds in Preclinical Studies

When compared to first-generation SINE compounds, most notably selinexor, eltanexor exhibits a distinct pharmacokinetic profile in preclinical studies. While both compounds are orally bioavailable and share similar mechanisms of action by inhibiting XPO1, their distribution and tolerability profiles differ significantly. selleckchem.comselleckchem.comnih.govharvard.edukaryopharm.comkaryopharm.com

The most prominent difference is the significantly lower penetration of the blood-brain barrier by eltanexor, which is approximately 30-fold less than that of selinexor. selleckchem.comselleckchem.comresearchgate.netresearchgate.net This reduced CNS exposure is directly linked to an improved tolerability profile in animal models, with animals treated with eltanexor showing less anorexia, weight loss, and malaise compared to those treated with selinexor. selleckchem.comselleckchem.comkaryopharm.comkaryopharm.comcancernetwork.com This improved tolerability allows for more frequent dosing schedules and prolonged exposure to the drug at higher levels. nih.govkaryopharm.comkaryopharm.com

In terms of efficacy, preclinical studies have suggested that eltanexor may have superior anti-leukemic activity and better tolerability in AML patient-derived xenograft (PDX) models compared to selinexor. selleckchem.comselleckchem.com Some research also suggests that eltanexor may be more effective than selinexor in certain cancer models, such as glioblastoma, despite its lower BBB permeability. nih.govresearchgate.net However, for CNS tumors, selinexor remains the preferred agent due to its ability to cross the BBB. harvard.edu

Preclinical Resistance Mechanisms and Strategies to Overcome Resistance

Identification of Intrinsic and Acquired Resistance Mechanisms in Preclinical Models

While specific studies detailing intrinsic and acquired resistance mechanisms exclusively for Eltanexor (B607294) are emerging, data from the broader class of SINE compounds, including the first-generation inhibitor Selinexor (B610770), provide valuable insights. In selinexor-refractory multiple myeloma patients, upregulation of XPOT (a tRNA transporter) and KPNB1 (encoding a nucleocytoplasmic transporter) has been observed, suggesting that cancer cells may develop alternative nuclear export pathways to circumvent XPO1 inhibition. oaepublish.com Additionally, pathways related to mRNA splicing and capping were found to be upregulated in resistant cells. oaepublish.com

In ovarian cancer models, resistance to SINE compounds has been linked to the activation of the neuregulin 1 (NRG1)/Erb-B2 receptor tyrosine kinase 3 (ERBB3) pathway. oaepublish.com Furthermore, the upregulation of the NFκB pathway has been identified as a resistance mechanism in osteosarcoma cell lines, providing a rationale for combination therapies. oaepublish.com

Strategies for Overcoming Drug Resistance in Preclinical Settings

To counteract resistance and enhance the therapeutic efficacy of Eltanexor, several preclinical strategies are being explored, primarily focusing on combination therapies that target key cellular pathways.

Combining Eltanexor with agents that modulate oncogenic pathways has shown synergistic effects in various preclinical models. For instance, in pancreatic ductal adenocarcinoma (PDAC) models resistant to the KRASG12D inhibitor MRTX1133, Eltanexor treatment reversed this resistance, leading to suppressed proliferation in both 2D and 3D cell cultures. asco.org This combination resulted in the suppression of a broader range of MAPK pathway substrates and a reduction in the protein expression of KRAS downstream effectors. asco.org

In diffuse large B-cell lymphoma (DLBCL), inhibiting XPO1 with Eltanexor has been shown to significantly decrease the expression of the oncogene MYBL1, suggesting that the XPO1/MYBL1 signaling axis is a potential therapeutic target. larvol.com Furthermore, Eltanexor has demonstrated synergy with inhibitors of the PI3K and MAPK pathways in multi-cell type tumor spheroids. biorxiv.orglarvol.com

XPO1 inhibition has been shown to decrease the DNA damage repair (DDR) response in cancer cells, sensitizing them to DNA-damaging agents. aacrjournals.orgmdpi.com Preclinical studies have demonstrated that Eltanexor can induce DNA damage in acute myeloid leukemia (AML) cells. nih.gov This is achieved, in part, by decreasing the mRNA and protein levels of key DDR proteins such as CHK1, WEE1, and RAD51. nih.gov

This effect forms the basis for combining Eltanexor with DNA-damaging chemotherapies or PARP inhibitors. In colorectal cancer patient-derived xenograft (PDX) models, the combination of Eltanexor with the topoisomerase-I inhibitor irinotecan (B1672180) resulted in a significant decrease in tumor growth rate compared to either agent alone. aacrjournals.org This was accompanied by an increase in markers of DNA damage (pH2AX) and cell cycle arrest (p21). aacrjournals.org Similarly, synergistic interactions have been observed between Eltanexor and PARP inhibitors in certain cancer models. biorxiv.orglarvol.com

Hypoxia, a common feature of the tumor microenvironment, is a known driver of drug resistance. nih.govupol.czmdpi.com While direct studies on Eltanexor's ability to overcome hypoxia-induced resistance are limited, research on the first-generation SINE inhibitor, Selinexor, has shown that it can reverse hypoxia-induced resistance to the proteasome inhibitor bortezomib (B1684674) in multiple myeloma models. researchgate.netwustl.edu This provides a strong rationale for investigating Eltanexor in hypoxic tumors, as it is expected to have a similar, if not improved, capacity to resensitize cancer cells to other therapies in low-oxygen conditions. mdpi.comresearchgate.net

A key strategy for overcoming resistance and improving efficacy is to tailor combination therapies based on the specific genetic makeup of a patient's tumor.

SF3B1-mutant Myelodysplastic Syndromes (MDS): Clinical trials have revealed that patients with high-risk MDS harboring SF3B1 mutations are particularly responsive to XPO1 inhibitors like Eltanexor. researchgate.netnih.govresearchgate.net Preclinical research suggests this sensitivity is due to an altered RNA export process in these mutant cells. researchgate.netresearchgate.net To leverage this, a CRISPR screen identified that inhibiting the anti-apoptotic proteins BCL2 and BCL-XL greatly synergized with Eltanexor in SF3B1-mutant cell lines. larvol.comresearchgate.net In vivo studies using mouse models with the Sf3b1 K700E mutation confirmed that the combination of Eltanexor and the BCL2 inhibitor Venetoclax (B612062) showed preferential activity against the mutant cells without causing excessive toxicity. researchgate.netnih.govresearchgate.net

NPM1-mutated Acute Myeloid Leukemia (AML): In AML with NPM1 mutations, the mutant NPM1c protein is aberrantly located in the cytoplasm due to its interaction with XPO1. biorxiv.orgnih.govnih.gov This interaction is crucial for maintaining high levels of HOX gene expression, which drives the leukemic state. biorxiv.orgnih.govnih.gov Eltanexor disrupts this interaction, leading to the nuclear relocalization of NPM1c and subsequent downregulation of HOX genes. larvol.combiorxiv.org Preclinical studies have shown that combining Eltanexor with the BCL2 inhibitor Venetoclax leads to a synergistic reduction in cell viability and induction of apoptosis in AML cell lines and xenograft models. researchgate.netnih.gov

The following table summarizes key preclinical combination strategies for Eltanexor.

Table 1: Preclinical Combination Strategies with Eltanexor| Cancer Type | Combination Partner | Rationale / Mechanism | Key Findings | Citations |

|---|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | MRTX1133 (KRASG12D Inhibitor) | Overcoming resistance to KRAS inhibition by modulating MAPK pathway. | Reversed MRTX1133 resistance; suppressed proliferation. | asco.org |

| Colorectal Cancer (CRC) | Irinotecan (Topo-I Inhibitor) | Impairing the DNA damage repair (DDR) response. | Decreased tumor growth; increased DNA damage markers (pH2AX). | aacrjournals.org |

| Myelodysplastic Syndromes (MDS) with SF3B1 mutation | Venetoclax (BCL2 Inhibitor) | Exploiting altered RNA export and apoptosis pathway dependency. | Preferential sensitivity and synergy in SF3B1-mutant cells. | larvol.comresearchgate.netnih.govascopost.com |

| Acute Myeloid Leukemia (AML) with NPM1 mutation | Venetoclax (BCL2 Inhibitor) | Targeting aberrant NPM1c localization and BCL2 dependence. | Synergistic reduction in cell viability and induction of apoptosis. | researchgate.netnih.gov |

| Acute Myeloid Leukemia (AML) | DNA Damaging Agents | Downregulation of DDR proteins (c-Myc, CHK1, WEE1, RAD51). | Eltanexor induces DNA damage, enhancing the effect of other agents. | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | - | Targeting the XPO1/MYBL1 signaling axis. | Decreased expression of the oncogene MYBL1. | larvol.com |

Overcoming Hypoxia-Induced Resistance

Importance of Prolonged XPO1 Inhibition for Optimal Antileukemic Activity

Preclinical studies in the context of NPM1-mutated AML have highlighted the critical importance of the duration of XPO1 inhibition. nih.gov Intermittent dosing schedules, such as those used with the first-generation inhibitor Selinexor, were found to result in only a temporary disruption of the XPO1-NPM1c interaction and transient downregulation of HOX genes. biorxiv.orgnih.govnih.gov This transient effect was deemed insufficient to induce terminal differentiation and achieve a durable antileukemic response. biorxiv.orgnih.gov

In contrast, prolonged XPO1 inhibition, achievable with the more frequent dosing schedule of Eltanexor, leads to stable and irreversible HOX gene downregulation. nih.govnih.govkarger.com This sustained inhibition is necessary to induce terminal differentiation of AML blasts and has been shown to significantly prolong the survival of leukemic mice in PDX models. larvol.comnih.govkarger.com These findings underscore that maintaining a consistent and prolonged inhibition of XPO1 is essential for maximizing the therapeutic potential of Eltanexor, particularly in hematologic malignancies like NPM1-mutated AML. nih.gov

Preclinical Combination Therapy Investigations

Combinations with Chemotherapeutic Agents

Dexamethasone (B1670325) (in ALL models)

Preclinical studies have shown a strong synergistic relationship between eltanexor (B607294) and dexamethasone in both B-cell and T-cell acute lymphoblastic leukemia (ALL) models. aacrjournals.orgaacrjournals.orgmdpi.comnih.gov This combination has been observed to significantly diminish proliferation and enhance apoptosis in ALL cell lines. aacrjournals.orgresearchgate.net In vivo studies using patient-derived ALL xenografts have validated these findings, demonstrating increased apoptosis and histone depletion compared to single-agent treatments. aacrjournals.orgaacrjournals.orgnih.gov

The mechanism behind this synergy involves the enhancement of the glucocorticoid receptor (NR3C1) activity by eltanexor. aacrjournals.orgnih.gov This leads to increased inhibition of E2F-mediated transcription, which in turn strongly inhibits target genes related to the cell cycle, DNA replication, and transcriptional regulation. aacrjournals.orgnih.govresearchgate.net In contrast, combinations of eltanexor with doxorubicin (B1662922) or vincristine (B1662923) showed only moderate synergistic effects or even antagonism in some ALL cell lines. aacrjournals.org

Table 1: Eltanexor and Dexamethasone Combination in ALL Models

| Model | Key Findings | Reference |

|---|---|---|

| B-ALL & T-ALL Cell Lines | Strong synergism in diminishing proliferation and enhancing apoptosis. | aacrjournals.org |

| Patient-Derived ALL Xenografts | Increased apoptosis and histone depletion with combination therapy. | aacrjournals.orgaacrjournals.orgnih.gov |

| Mechanistic Studies | Eltanexor enhances NR3C1 activity, leading to increased inhibition of E2F-mediated transcription. | aacrjournals.orgnih.gov |

Temozolomide (B1682018) (in GBM models)

In glioblastoma (GBM) models, the combination of eltanexor and temozolomide (TMZ) has shown promising results, particularly in overcoming TMZ resistance. researchgate.netnih.govmdpi.comnih.gov While monotherapy with eltanexor effectively induces apoptosis in GBM cells, its combination with TMZ has demonstrated a combinatorial effect on the viability of GBM stem-like cells. nih.govselleckchem.comdntb.gov.ua Studies have shown that co-treatment with eltanexor and TMZ leads to a significant reduction in the viability of GBM cell lines and glioblastoma stem-like cells (GSCs). researchgate.net

Mechanistically, eltanexor has been shown to induce TP53-related genes, leading to apoptosis. nih.govnih.govdntb.gov.ua The combination therapy is believed to enhance the therapeutic efficacy against GBM. nih.govnih.gov

Table 2: Eltanexor and Temozolomide Combination in GBM Models

| Model | Key Findings | Reference |

|---|---|---|

| GBM Cell Lines (U87, U251) & GSCs | Co-treatment significantly reduced cell viability. | researchgate.net |

| GBM Stem-Like Cells | Combinatorial effect on cell viability observed. | nih.govselleckchem.comdntb.gov.ua |

| Mechanistic Studies | Eltanexor induces TP53-related genes, leading to apoptosis. | nih.govnih.govdntb.gov.ua |

CHO Chemotherapy (in B-NHL cell lines)

Preclinical investigations in B-cell non-Hodgkin lymphoma (B-NHL) cell lines have demonstrated that SINE compounds, including eltanexor, synergize with CHO chemotherapy (cyclophosphamide, doxorubicin, vincristine). nih.govaacrjournals.org This combination has shown enhanced anti-tumor activity in vitro. nih.govaacrjournals.org

Table 3: Eltanexor and CHO Chemotherapy in B-NHL Cell Lines

| Model | Key Findings | Reference |

|---|---|---|

| B-NHL Cell Lines | Synergistic anti-tumor activity with CHO chemotherapy. | nih.govaacrjournals.org |

Decitabine (B1684300) (in AML models)

In acute myeloid leukemia (AML) models, sequential treatment with the hypomethylating agent decitabine followed by an XPO1 inhibitor like eltanexor has been shown to enhance anti-leukemic effects. frontiersin.orgnih.gov This approach has demonstrated increased mouse survival in xenograft models compared to selinexor (B610770) (a related SINE compound) alone. frontiersin.org In primary AML cells, pretreatment with decitabine followed by selinexor reduced cell viability. frontiersin.org The proposed mechanism involves the re-expression of epigenetically silenced tumor suppressor proteins. nih.gov

Table 4: Eltanexor and Decitabine Combination in AML Models

| Model | Key Findings | Reference |

|---|---|---|

| MV4-11 Xenograft Model | Sequential treatment with decitabine and selinexor increased mouse survival. | frontiersin.org |

| Primary AML Cells | Decitabine pretreatment followed by selinexor reduced cell viability. | frontiersin.org |

| Mechanistic Hypothesis | Re-expression of epigenetically silenced tumor suppressor proteins. | nih.gov |

Combinations with Targeted Therapies

BCL-2 Inhibitors (e.g., Venetoclax (B612062) in AML and DLBCL models)